molecular formula C19H23NO B14462552 (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine CAS No. 73235-92-4

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine

Katalognummer: B14462552
CAS-Nummer: 73235-92-4
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: ILZGFWPMBBRPQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a methylbutylphenyl group connected through a methanimine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(2-methylbutyl)aniline. The reaction is carried out under anhydrous conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and alkylated products.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylpropyl)phenyl]methanimine
  • (E)-1-(4-Methoxyphenyl)-N-[4-(2-ethylbutyl)phenyl]methanimine
  • (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylpentyl)phenyl]methanimine

Uniqueness

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

73235-92-4

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine

InChI

InChI=1S/C19H23NO/c1-4-15(2)13-16-5-9-18(10-6-16)20-14-17-7-11-19(21-3)12-8-17/h5-12,14-15H,4,13H2,1-3H3

InChI-Schlüssel

ILZGFWPMBBRPQQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.